1-Amino-4-methylpiperazine

Catalog No.
S596407
CAS No.
6928-85-4
M.F
C5H13N3
M. Wt
115.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Amino-4-methylpiperazine

CAS Number

6928-85-4

Product Name

1-Amino-4-methylpiperazine

IUPAC Name

4-methylpiperazin-1-amine

Molecular Formula

C5H13N3

Molecular Weight

115.18 g/mol

InChI

InChI=1S/C5H13N3/c1-7-2-4-8(6)5-3-7/h2-6H2,1H3

InChI Key

RJWLLQWLBMJCFD-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)N

Synonyms

1-amino 4-methylpiperazine, 1-amino-4-methylpiperazine

Canonical SMILES

CN1CCN(CC1)N

Building Block in Organic Synthesis:

-AMP serves as a valuable building block in the synthesis of various organic molecules, including:

  • Pyrazolo-pyrazine and pyridine derivatives: These heterocyclic compounds possess diverse applications in medicinal chemistry and materials science [].

Solvating and Stabilizing Agent:

1-AMP finds use as a solvating and stabilizing agent in the preparation of nanoparticles. For instance, it plays a role in synthesizing uniform silver nanoparticles smaller than 10 nanometers [].

1-Amino-4-methylpiperazine is a chemical compound with the molecular formula C₅H₁₃N₃ and a molecular weight of 115.1768 g/mol. It is classified as an amine and is structurally characterized by a piperazine ring substituted with an amino group and a methyl group. The IUPAC name for this compound is 4-methylpiperazin-1-amine, and it is also known by other names such as 1-Piperazinamine, 4-methyl- . The compound's structure can be represented by the InChI key RJWLLQWLBMJCFD-UHFFFAOYSA-N, and it has a CAS registry number of 6928-85-4.

Including:

  • Methylation: This involves the introduction of methyl groups into the molecule, often enhancing its reactivity and solubility.
  • Hydrolysis: This reaction can lead to the breakdown of certain derivatives or complexes formed with this compound.
  • Nitrosation: The introduction of nitroso groups can modify its reactivity significantly.
  • Reduction: This process may involve converting nitroso derivatives back into amines, affecting biological activity and stability .

1-Amino-4-methylpiperazine exhibits notable biological activities. It has been studied for its potential as a precursor in the synthesis of various biologically active compounds. Some derivatives of this compound have shown promise in pharmacological applications, particularly in developing agents that target specific biological pathways . Its interactions with biological systems suggest potential uses in medicinal chemistry, particularly in drug design.

Several methods have been developed for synthesizing 1-amino-4-methylpiperazine:

  • Cyclization of N-di(2-chloroethyl)methylamine with aqueous hydrazine: This method was one of the first reported syntheses .
  • Methylation of piperazine hexahydrate: This approach involves several steps including hydrolysis, nitrosation, and reduction to yield the desired product .
  • Direct synthesis from piperazine: This method typically involves straightforward chemical transformations to introduce the amino and methyl groups effectively .

1-Amino-4-methylpiperazine finds applications in various fields:

  • Pharmaceuticals: It serves as a building block for synthesizing various bioactive compounds, including potential drugs targeting neurological disorders and cancer.
  • Chemical Synthesis: Utilized in creating complex organic molecules, especially those involving piperazine derivatives.
  • Research: Employed in studies exploring ligand formation and coordination chemistry due to its ability to form stable complexes with metals .

Studies on the interactions of 1-amino-4-methylpiperazine reveal its capacity to form complexes with various metals and ligands. Research indicates that derivatives can react with hydrogen peroxide or elemental sulfur, leading to new chalcogenides that may possess unique properties . These interactions are significant for understanding its potential roles in catalysis and material science.

Several compounds share structural similarities with 1-amino-4-methylpiperazine. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
PiperazineSix-membered ring with two nitrogen atomsBasic structure; less functionalized than 1-amino-4-methylpiperazine
4-MethylpiperazineSimilar piperazine structure without amino groupLacks primary amine functionality
1-Amino-piperidineFive-membered ring with one nitrogen atomMore basic; different ring size
1-Amino-2-methylpiperidineFive-membered ring with two nitrogen atomsDifferent substitution pattern affecting reactivity

The uniqueness of 1-amino-4-methylpiperazine lies in its combination of both amino and methyl functional groups on a piperazine ring, which influences its chemical reactivity and biological activity compared to these similar compounds.

XLogP3

-1.1

UNII

J5GBT1LFT2

GHS Hazard Statements

Aggregated GHS information provided by 192 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6928-85-4
40675-60-3

Wikipedia

1-Amino-4-methylpiperazine

Dates

Modify: 2023-08-15

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